

Application Notes and Protocols: 3,5-Dibromo-4-pyridinol in Medicinal Chemistry

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Compound of Interest

Compound Name: 3,5-Dibromo-4-pyridinol

Cat. No.: B1294550

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Introduction

3,5-Dibromo-4-pyridinol is a halogenated pyridine derivative that holds significant potential as a scaffold in medicinal chemistry. The pyridine ring is a common motif in many FDA-approved drugs, valued for its ability to engage in various biological interactions. The presence of two bromine atoms on the pyridine core of **3,5-Dibromo-4-pyridinol** can enhance its lipophilicity and introduce specific steric and electronic properties that may lead to potent and selective interactions with biological targets. This document provides an overview of its potential applications, supported by illustrative data and detailed experimental protocols for its evaluation in anticancer and antimicrobial research, as well as for its potential as a kinase inhibitor.

Key Applications in Medicinal Chemistry

The 3,5-dihalo-4-pyridone scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The primary areas of interest for **3,5-Dibromo-4-pyridinol** and its analogs include:

- **Anticancer Agents:** Pyridine and pyridone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The structural features of **3,5-Dibromo-4-pyridinol** make it a candidate for developing novel anticancer agents that may induce cell cycle arrest and apoptosis.

- **Antimicrobial Agents:** The search for new antimicrobial agents is a critical area of research. Halogenated heterocyclic compounds have shown promise in combating drug-resistant pathogens. **3,5-Dibromo-4-pyridinol** can serve as a precursor for compounds with potential antibacterial and antifungal activities.
- **Kinase Inhibitors:** Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a known hinge-binding motif in many kinase inhibitors. Derivatives of **3,5-Dibromo-4-pyridinol** could be designed to selectively target the ATP-binding site of specific kinases.

Data Presentation

The following tables summarize representative quantitative data for pyridine and pyridone derivatives, illustrating the potential activity of compounds derived from or structurally related to **3,5-Dibromo-4-pyridinol**.

Table 1: Illustrative Anticancer Activity of Pyridine/Pyridone Derivatives

Compound ID	Cancer Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)
Pyridone-A	HepG2 (Liver Cancer)	4.5 ± 0.3	Doxorubicin	-
Pyridine-B	MCF-7 (Breast Cancer)	6.3 ± 0.4	Doxorubicin	-
Pyridine-C	HCT-116 (Colon Cancer)	1.98	Doxorubicin	2.11
Pyridone-D	HeLa (Cervical Cancer)	2.59	Doxorubicin	2.35

Data is illustrative and based on activities of various pyridine/pyridone derivatives found in the literature.[\[1\]](#)[\[2\]](#)

Table 2: Illustrative Antimicrobial Activity of Pyridine Derivatives

Compound ID	Bacterial Strain	MIC (μ g/mL)	Reference Compound	MIC (μ g/mL)
Pyridine-E	Staphylococcus aureus	8	Tetracycline	-
Pyridine-F	Escherichia coli	-	Ampicillin	-
Pyridine-G	Micrococcus luteus	31.5	Tetracycline	-
Pyridine-H	Streptococcus pneumoniae	62.5	Ampicillin	250

MIC (Minimum Inhibitory Concentration) values are representative of various pyridine derivatives.[3][4][5]

Table 3: Illustrative Kinase Inhibitory Activity of Pyridine-based Compounds

Compound ID	Kinase Target	IC50 (nM)	Reference Compound	IC50 (nM)
Pyridine-I	PI3K α	-	HS-173	-
Pyridine-J	FLT3-ITD	<10	-	-
Pyridine-K	CDK2	460	Ribociclib	68
Pyridine-L	CDK9	262	Ribociclib	50

IC50 values are illustrative and based on the activity of various pyridine-based kinase inhibitors.[2][6][7]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-4-aminopyridine (A Precursor for Further Derivatization)

This protocol describes the synthesis of 3,5-dibromo-4-aminopyridine, a key intermediate for creating a library of derivatives based on the **3,5-Dibromo-4-pyridinol** scaffold.[8][9][10]

Materials:

- 4-aminopyridine
- N-bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄)
- Azobisisobutyronitrile (AIBN)
- Sodium bicarbonate solution
- Saturated brine solution
- Anhydrous sodium sulfate
- n-Hexane
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 2000 mL three-necked flask, add 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of AIBN.
- In batches, add 391.56 g (2.2 mol) of N-bromosuccinimide at 20°C.
- Stir the reaction mixture at room temperature for 24 hours.
- After the reaction is complete, cool the mixture and pour it into 1000 mL of carbon tetrachloride.

- Stir and filter the mixture. Wash the filter cake twice with 200 mL of carbon tetrachloride.
- Wash the filtrate with a sodium bicarbonate solution and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Recrystallize the crude product from n-hexane to obtain pure 3,5-dibromo-4-aminopyridine.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of **3,5-Dibromo-4-pyridinol** derivatives on cancer cell lines.[\[1\]](#)[\[2\]](#)

Materials:

- Human cancer cell lines (e.g., HepG2, MCF-7)
- DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- **3,5-Dibromo-4-pyridinol** derivative stock solution in DMSO
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.

- Prepare serial dilutions of the **3,5-Dibromo-4-pyridinol** derivative in the culture medium.
- Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of **3,5-Dibromo-4-pyridinol** derivatives against bacterial strains.[3][11]

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- **3,5-Dibromo-4-pyridinol** derivative stock solution in DMSO
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Incubator (37°C)

Procedure:

- Prepare serial two-fold dilutions of the **3,5-Dibromo-4-pyridinol** derivative in MHB in the wells of a 96-well plate.
- Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add the bacterial suspension to each well containing the diluted compound.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a luminescence-based kinase assay to screen **3,5-Dibromo-4-pyridinol** derivatives for their ability to inhibit a specific protein kinase (e.g., a tyrosine kinase).
[12][13][14]

Materials:

- Recombinant protein kinase
- Kinase-specific substrate (peptide or protein)
- ATP
- Kinase assay buffer
- **3,5-Dibromo-4-pyridinol** derivative stock solution in DMSO
- Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates

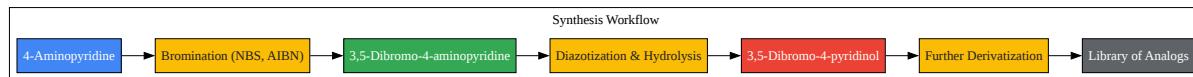
- Luminometer

Procedure:

- Prepare serial dilutions of the **3,5-Dibromo-4-pyridinol** derivative in the kinase assay buffer.
- In the wells of the assay plate, add the diluted compound, the kinase, and the substrate.
- Initiate the kinase reaction by adding ATP.
- Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of kinase inhibition and determine the IC50 value.

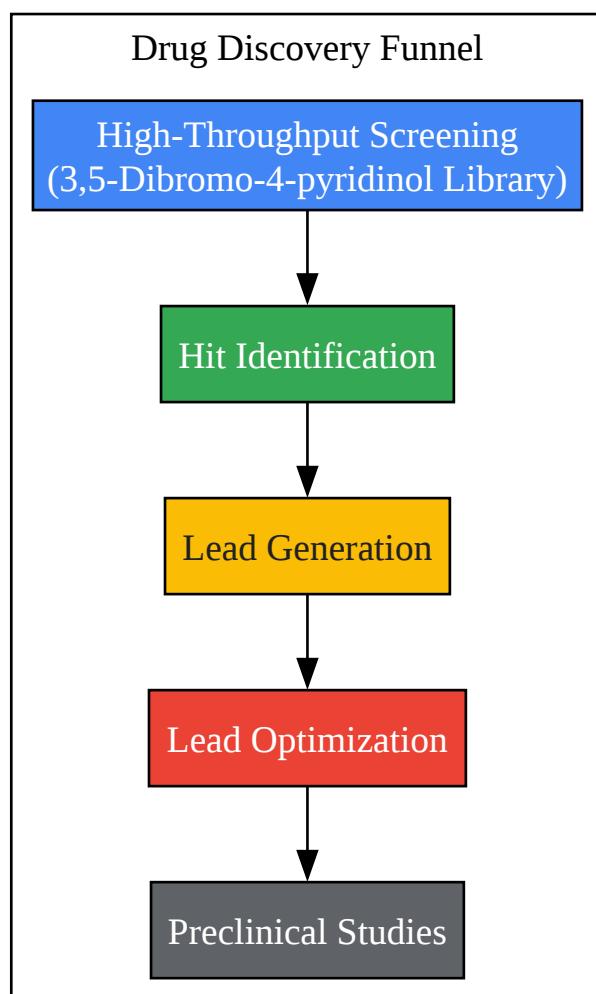
Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of **3,5-Dibromo-4-pyridinol** in medicinal chemistry.



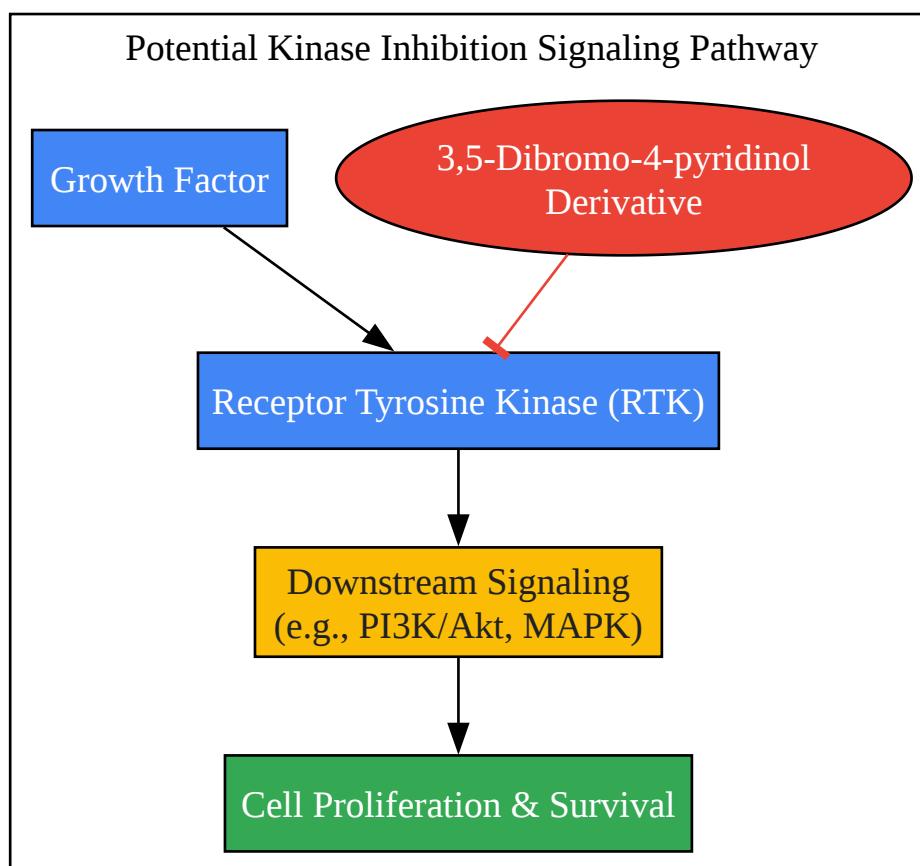
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Caption: Synthetic workflow for **3,5-Dibromo-4-pyridinol** and its derivatives.



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Caption: Drug discovery process for **3,5-Dibromo-4-pyridinol** derivatives.



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Caption: Potential mechanism of action via RTK inhibition.

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